molecular formula C21H15N7O2 B4332402 N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE

N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE

Cat. No.: B4332402
M. Wt: 397.4 g/mol
InChI Key: SEPADQGIHYVCEY-UHFFFAOYSA-N
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Description

N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzimidazole ring, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole and oxadiazole intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

    Benzimidazole Synthesis: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Oxadiazole Formation: The oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Final Coupling: The final step involves coupling the benzimidazole and oxadiazole intermediates with isonicotinic acid or its derivatives under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness, safety, and environmental considerations. This includes the use of continuous flow reactors, automated synthesis equipment, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit angiogenesis by blocking the VEGF-mediated endothelial cell migration and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[4-[1-(pyridin-4-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N7O2/c29-21(15-7-11-23-12-8-15)25-19-18(26-30-27-19)20-24-16-3-1-2-4-17(16)28(20)13-14-5-9-22-10-6-14/h1-12H,13H2,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPADQGIHYVCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=NC=C3)C4=NON=C4NC(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE
Reactant of Route 2
N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE
Reactant of Route 3
N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE
Reactant of Route 6
N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE

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